N-Hydroxy Tipranavir

HIV Pharmacokinetics Drug Metabolism Mass Balance Studies

Research on tipranavir metabolism or pharmaceutical impurity profiling demands the exact hydroxylated metabolite, not the parent drug. N-Hydroxy Tipranavir (CAS 1141510-06-6) is the characterized N-hydroxylated metabolite of the non-peptidic HIV-1 protease inhibitor tipranavir, identified in human and animal studies following co-administration with ritonavir. • Quantified as 4.9% of fecal radioactivity in mass balance studies, enabling accurate excretion tracking and metabolic fate determination. • Essential reference standard for developing and validating HPLC and LC-MS/MS methods for tipranavir drug substance and finished product QC. • Key intermediate for synthesizing deuterated internal standards (e.g., N-Hydroxy Tipranavir-d5) used in quantitative bioanalytical assays.

Molecular Formula C31H33F3N2O6S
Molecular Weight 618.668
CAS No. 1141510-06-6
Cat. No. B564654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy Tipranavir
CAS1141510-06-6
SynonymsN-[3-[(1R)-1-[(6R)-5,6-Dihydro-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-2H-pyran-3-yl]propyl]phenyl]-N-hydroxy-5-(trifluoromethyl)-2-pyridinesulfonamide; 
Molecular FormulaC31H33F3N2O6S
Molecular Weight618.668
Structural Identifiers
SMILESCCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
InChIInChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1
InChIKeyYEVFABAGWJZFRK-FYBSXPHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy Tipranavir Overview


N-Hydroxy Tipranavir (CAS 1141510-06-6) is a hydroxylated derivative of the non-peptidic HIV-1 protease inhibitor tipranavir (TPV) [1]. This compound is primarily recognized as a potential metabolite of tipranavir, identified in both human and animal studies following co-administration with ritonavir [2]. As a metabolite, it is a key component in understanding the metabolic fate of tipranavir, which is used in combination antiretroviral therapy for treatment-experienced patients with HIV-1 infection [1]. N-Hydroxy Tipranavir is also utilized as an analytical reference standard in impurity profiling and method development for pharmaceutical quality control .

N-Hydroxy Tipranavir Specificity


N-Hydroxy Tipranavir is not simply a functional analog of tipranavir; it is a specific hydroxylated metabolite with distinct physicochemical and analytical properties. Substituting the parent drug, tipranavir, for N-Hydroxy Tipranavir in research applications—such as metabolism studies, impurity profiling, or bioanalytical method validation—is invalid because it does not represent the same chemical entity. The hydroxylation alters chromatographic behavior, mass spectrometric fragmentation, and biological activity, making the compound a unique target for identification and quantification [1]. Therefore, precise procurement of this specific metabolite is critical for accurate research outcomes, regulatory submissions, and quality control [2].

Quantitative Evidence for N-Hydroxy Tipranavir


Fecal Excretion Profile

In a human mass balance study, N-Hydroxy Tipranavir (identified as metabolite H-1) was the most abundant metabolite in feces, accounting for 4.9% of total fecal radioactivity. This is in contrast to the parent drug, unchanged tipranavir, which accounted for 79.9% of fecal radioactivity [1]. This quantitative data establishes the specific contribution of N-Hydroxy Tipranavir to the overall excretion profile, providing a clear rationale for its selection in metabolism studies over the parent drug or other minor metabolites.

HIV Pharmacokinetics Drug Metabolism Mass Balance Studies

Parent Drug Dominance in Plasma

In the same study, unchanged tipranavir dominated plasma radioactivity, accounting for 98.4% to 99.7% of the total. In contrast, metabolites, including N-Hydroxy Tipranavir, collectively accounted for less than 2% of plasma radioactivity [1]. This stark quantitative difference underscores the minimal systemic exposure to N-Hydroxy Tipranavir and highlights its primary role as an excretory metabolite rather than a circulating drug.

Clinical Pharmacology Therapeutic Drug Monitoring LC-MS/MS Assay

HPLC Impurity Standard

N-Hydroxy Tipranavir is specifically marketed and utilized as a reference standard for the identification and quantification of tipranavir-related impurities. Its chromatographic properties are distinct from the parent drug, enabling accurate resolution in HPLC methods . Unlike generic tipranavir, which may not resolve from other impurities, N-Hydroxy Tipranavir provides a unique retention time and mass spectrum, essential for validating specificity in stability-indicating assays and ensuring compliance with regulatory guidelines for impurity control [1].

Pharmaceutical Quality Control Impurity Profiling Analytical Method Validation

Hydroxylation at Sulfonamide Nitrogen

N-Hydroxy Tipranavir is chemically defined by the addition of a hydroxyl group to the sulfonamide nitrogen of the tipranavir molecule (C31H33F3N2O6S, MW 618.66) . This structural modification is confirmed by synthesis of the hydroxyl metabolite and its characterization via NMR and mass spectrometry [1]. This specific hydroxylation distinguishes it from other tipranavir analogs and metabolites, such as the glucuronide conjugate, and is crucial for targeted research on structure-activity relationships and metabolism.

Structural Elucidation Metabolite Identification NMR Spectroscopy

N-Hydroxy Tipranavir Applications


Metabolite Profiling in Mass Balance Studies

Given its quantified abundance as a fecal metabolite (4.9% of radioactivity), N-Hydroxy Tipranavir is an essential reference standard for accurately tracking the excretion and metabolic fate of tipranavir in both preclinical and clinical mass balance studies [1].

Impurity Profiling & Method Validation

As a characterized hydroxylated impurity, N-Hydroxy Tipranavir serves as a critical reference standard for developing and validating HPLC and LC-MS/MS methods for the quality control of tipranavir drug substance and finished pharmaceutical products [REFS-1, REFS-2].

Isotope-Labeled Internal Standard Synthesis

The compound's defined structure and metabolic relevance make it a key intermediate for synthesizing deuterated analogs (e.g., N-Hydroxy Tipranavir-d5), which are used as internal standards in quantitative bioanalytical assays to ensure accurate and precise measurement of tipranavir and its metabolites [REFS-2, REFS-3].

Metabolic Pathway and SAR Studies

The specific hydroxylation of the sulfonamide nitrogen provides a unique chemical probe for studying the enzymatic pathways (e.g., CYP3A4) involved in tipranavir metabolism and for exploring how structural modifications impact antiviral activity and resistance profiles [3].

Technical Documentation Hub

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